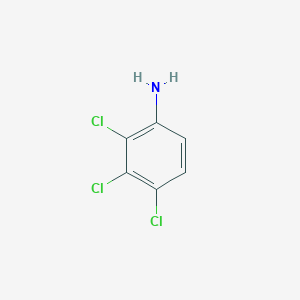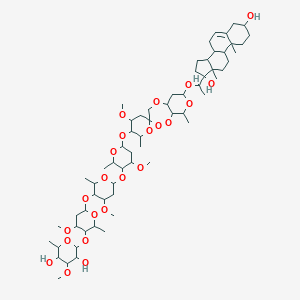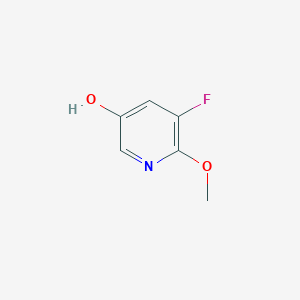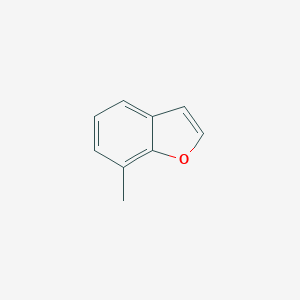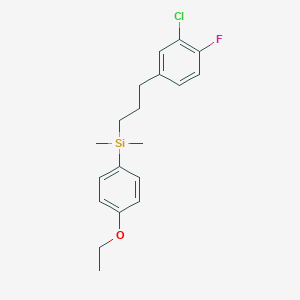
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene
Übersicht
Beschreibung
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, also known as CF3, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CF3 is a member of the phenylalkylsilane family, which has been shown to have a range of biological and pharmacological effects. In
Wirkmechanismus
The mechanism of action of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to interact with a range of receptors and enzymes, including the cannabinoid receptors, GABA receptors, and COX enzymes.
Biochemical and Physiological Effects:
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the reduction of pain sensitivity. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the exploration of its potential as a tool for studying the role of specific receptors and enzymes in biological processes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene.
In conclusion, 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene is a chemical compound that has been synthesized and studied for its potential applications in scientific research. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has a range of biological and pharmacological effects and has been shown to have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential side effects of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, and to explore its potential as a tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
121626-74-2 |
|---|---|
Molekularformel |
C19H24ClFOSi |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)propyl-(4-ethoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C19H24ClFOSi/c1-4-22-16-8-10-17(11-9-16)23(2,3)13-5-6-15-7-12-19(21)18(20)14-15/h7-12,14H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
FRMMZCHSBMXASM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)Cl |
Andere CAS-Nummern |
121626-74-2 |
Piktogramme |
Environmental Hazard |
Synonyme |
1-((3-(3-chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


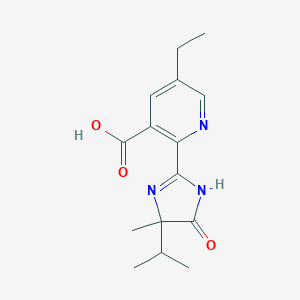

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
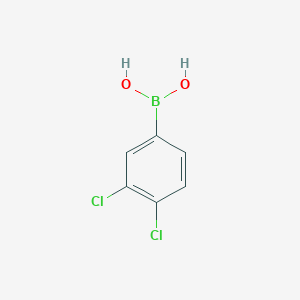
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
